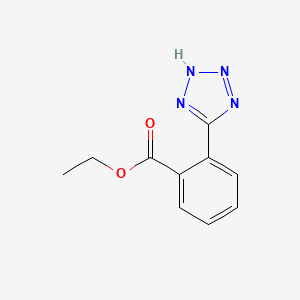

ethyl 2-(2H-tetrazol-5-yl)benzoate

Description

Properties

Molecular Formula |

C10H10N4O2 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

ethyl 2-(2H-tetrazol-5-yl)benzoate |

InChI |

InChI=1S/C10H10N4O2/c1-2-16-10(15)8-6-4-3-5-7(8)9-11-13-14-12-9/h3-6H,2H2,1H3,(H,11,12,13,14) |

InChI Key |

HSFNILNJWQBPOR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C2=NNN=N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs are compared below based on substituent position, functional groups, and pharmacological activity:

Key Observations:

- Substituent Position: The ortho-substituted tetrazole in the target compound contrasts with para-substituted analogs (e.g., ), which may alter steric effects and hydrogen-bonding interactions.

- Biological Activity: CV-11974 (tetrazole-biphenyl system) demonstrates potent angiotensin II receptor antagonism (IC₅₀: 1.12 × 10⁻⁷ M in bovine adrenal cortex), suggesting that tetrazole placement relative to aromatic systems critically influences receptor binding .

Q & A

Q. What are the common synthetic routes for preparing ethyl 2-(2H-tetrazol-5-yl)benzoate, and how can purity be ensured?

- Methodological Answer : this compound can be synthesized via [2+3] cycloaddition between nitriles and sodium azide, or through post-functionalization of pre-existing benzoate esters. For example, tetrazole rings are often introduced using trimethylsilyl azide under catalytic conditions . Purification typically involves recrystallization or column chromatography, followed by spectroscopic validation (e.g., ¹H/¹³C NMR) to confirm regioselectivity and absence of byproducts .

Q. How is UV-Vis spectroscopy applied to characterize tetrazole-containing benzoate esters?

- Methodological Answer : UV-Vis spectroscopy is critical for assessing electronic transitions influenced by the tetrazole moiety. For instance, hypsochromic shifts (e.g., λmax at 270 nm vs. 310 nm in related compounds) can indicate structural modifications, such as aromatic substituent introduction . Baseline correction and solvent polarity adjustments are recommended to minimize interference during analysis .

Q. What factors influence the reactivity of this compound in photopolymerization systems?

- Methodological Answer : Reactivity depends on amine co-initiator concentration, photoinitiator ratios (e.g., camphorquinone/amine), and the presence of accelerators like diphenyliodonium hexafluorophosphate (DPI). For example, ethyl 4-(dimethylamino)benzoate analogs show higher conversion rates than methacrylate-based co-initiators, particularly at 1:2 CQ/amine ratios . Kinetic studies using real-time FTIR are advised to monitor degree of conversion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data when using this compound as a co-initiator?

- Methodological Answer : Discrepancies often arise from amine basicity or solvent polarity effects. Systematic studies varying co-initiator ratios (e.g., 1:1 vs. 1:2 CQ/amine) and using DPI to enhance radical generation can clarify mechanisms . Statistical tools like ANOVA should be applied to differentiate significant trends from experimental noise .

Q. What advanced analytical strategies confirm the structural integrity of this compound?

- Methodological Answer : Combine ¹H/¹³C NMR for backbone confirmation (e.g., tetrazole proton signals at δ 8.5–9.5 ppm) , IR spectroscopy for functional group analysis (C=O stretch ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation. X-ray crystallography may be used for unambiguous regiochemical assignment in crystalline derivatives .

Q. How can reaction conditions be optimized to achieve high regioselectivity in tetrazole functionalization?

- Methodological Answer : Regioselectivity in tetrazole synthesis is sensitive to temperature and catalyst choice. For example, zinc chloride or copper(I) iodide can favor 1H-tetrazole over 2H-tetrazole isomers. Solvent screening (e.g., DMF vs. THF) and microwave-assisted synthesis may improve yields . Monitor reaction progress via TLC with chloroform:methanol (7:3) as the mobile phase .

Data Contradiction and Experimental Design

Q. Why do conflicting reports exist on the thermal stability of tetrazole-benzoate hybrids?

- Methodological Answer : Stability variations may stem from substituent effects (e.g., electron-withdrawing groups on the benzoate ring) or impurities. Thermogravimetric analysis (TGA) under inert atmospheres and differential scanning calorimetry (DSC) can differentiate intrinsic decomposition temperatures from catalytic degradation pathways .

Q. How should researchers design experiments to compare this compound with structural analogs?

- Methodological Answer : Use a modular approach:

- Step 1 : Synthesize analogs with varying substituents (e.g., methyl, nitro) on the benzoate or tetrazole ring .

- Step 2 : Benchmark properties (e.g., solubility, λmax, polymerization efficiency) against the parent compound .

- Step 3 : Apply multivariate analysis to identify structure-activity relationships (SARs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.